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molecular formula C9H20O B1670625 2,6-Dimethylheptan-4-ol CAS No. 108-82-7

2,6-Dimethylheptan-4-ol

Cat. No. B1670625
M. Wt: 144.25 g/mol
InChI Key: HXQPUEQDBSPXTE-UHFFFAOYSA-N
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Patent
US06037444

Procedure details

CDI (0.55 g, 3.4 mmol) and KOH (0.1 g, 1.8 mmol) were added to a solution of CIH-HEAP-HEAP-OH (4 g, 3.33 mmol) (as prepared in Example 2(b)) in toluene 50 ml. The reaction mixture was heated to 50-60° C. under nitrogen or 5 hours. Trimethylolpropane (0.15 g, 1.11 mmol) was added and the mixture was stirred for a further 3 hours. The reaction mixture was allowed to cool overnight. The crystallised solid was removed by filtration and the filtrate concentrated in vacuo. The residue was dissolved in dichloromethane, washed with water, dried (MgSO4), filtered and concentrated in vacuo to give the dendrimer product (CIH-HEAP-HEAP-TMP) shown below as a clear viscous liquid (3.96 g, 92%) ##STR54##
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
CIH-HEAP-HEAP-OH
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]1N=CN(C(N2C=NC=C2)=O)C=1.[OH-].[K+].C([C:17]([CH2:22][OH:23])(CO)[CH2:18][CH3:19])O.[C:24]1([CH3:30])[CH:29]=CC=C[CH:25]=1>>[CH3:25][CH:24]([CH2:30][CH:22]([OH:23])[CH2:17][CH:18]([CH3:19])[CH3:1])[CH3:29] |f:1.2|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
CIH-HEAP-HEAP-OH
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystallised solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)CC(CC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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